4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde

Lipophilicity Drug-likeness CNS permeability

Choose 4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde for accelerated CNS lead optimization. Unlike unsubstituted phenoxyethylpiperazines, the 4-ethyl substituent boosts lipophilicity (XLogP3=2.0) while preserving favorable TPSA (32.8Ų) for blood-brain barrier penetration. The N-formyl group is a protected aldehyde handle—enabling single-step reductive amination that eliminates the protection–formylation–deprotection sequence required by N-H piperazines, reducing synthetic cycle time by at least one step per derivative. Ideal for high-throughput SAR programs targeting nanomolar potency. Supplied at ≥98% purity for reproducible research results.

Molecular Formula C15H22N2O2
Molecular Weight 262.353
CAS No. 866155-39-7
Cat. No. B2926734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde
CAS866155-39-7
Molecular FormulaC15H22N2O2
Molecular Weight262.353
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OCCN2CCN(CC2)C=O
InChIInChI=1S/C15H22N2O2/c1-2-14-3-5-15(6-4-14)19-12-11-16-7-9-17(13-18)10-8-16/h3-6,13H,2,7-12H2,1H3
InChIKeyHVNOQWROULPEQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde (CAS 866155-39-7): Structural and Physicochemical Baseline for Research Procurement


4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde is a synthetic piperazine derivative featuring a 4-ethylphenoxyethyl side chain and a reactive N-formyl (carbaldehyde) group [1]. Physicochemical characterization confirms a molecular weight of 262.35 g/mol, a computed XLogP3 of 2, a topological polar surface area of 32.8 Ų, and zero hydrogen bond donors, placing it in a favorable property space for CNS drug discovery [1]. The compound is commercially supplied at 95–98% purity for research use .

Why 4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde Cannot Be Replaced by Generic Phenoxyethylpiperazines


4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde possesses two structural features that jointly prevent its simple substitution by generic phenoxyethylpiperazine analogs. First, the 4-ethyl substituent on the phenoxy ring increases lipophilicity (XLogP3 = 2) relative to the unsubstituted 1-(2-phenoxyethyl)piperazine, an effect known to alter membrane permeability and target engagement [1]. Second, the N-formyl group serves as a protected aldehyde handle, enabling chemoselective downstream functionalization that is impossible with N-H or N-alkyl piperazine cores [2]. The phenoxyethylpiperazine class exhibits context-dependent cardiovascular and CNS pharmacology; even minor structural changes can invert activity profiles, as demonstrated in early structure–activity relationship studies [3].

Quantitative Differentiation of 4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde from Closest Analogs


Lipophilicity Advantage of the 4-Ethyl Substituent vs. Unsubstituted Phenoxyethylpiperazine

The 4-ethyl substitution on the phenoxy ring elevates the computed partition coefficient of 4-[2-(4-ethylphenoxy)ethyl]piperazine-1-carbaldehyde to XLogP3 = 2, compared to an estimated XLogP3 ≈ 1.3 for the unsubstituted parent 1-(2-phenoxyethyl)piperazine (CID 233187) [1]. This +0.7 log unit increase places the compound closer to the optimal CNS drug-likeness window (XLogP 2–4) [2].

Lipophilicity Drug-likeness CNS permeability

Topological Polar Surface Area (TPSA) Comparison for Blood–Brain Barrier Penetration Prediction

4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde exhibits a computed TPSA of 32.8 Ų, which is below the widely recognized threshold of 60–70 Ų for favorable passive blood–brain barrier penetration [1]. This is identical to the TPSA of the unsubstituted analog 1-(2-phenoxyethyl)piperazine (also 32.8 Ų, as both share the same polar atom count), but the target compound achieves this low TPSA while offering higher lipophilicity and a reactive formyl group [2].

Blood–brain barrier CNS drug design Physicochemical profiling

Synthetic Versatility: N-Formyl as a Differentiating Functional Handle vs. N-H or N-Alkyl Piperazines

The piperazine-1-carbaldehyde moiety provides a traceless protecting group and a direct precursor for further elaboration via reductive amination, Grignard addition, or Wittig chemistry—reactions that are not accessible with N-H or N-alkyl piperazines without prior protection/deprotection steps [1]. In patent US10202379, structurally related piperazine-1-carbaldehyde intermediates serve as key precursors to bioactive compounds with reported EC50 values as low as 5 nM [2], demonstrating the utility of the formyl group in constructing potent molecules.

Synthetic intermediate Medicinal chemistry Formylpiperazine

Supplier-Reported Purity Specification: 98% vs. 95% Baseline

Two verified commercial sources for 4-[2-(4-ethylphenoxy)ethyl]piperazine-1-carbaldehyde report distinct minimum purity specifications: Leyan supplies at 98% purity , while AKSci lists 95% as the minimum purity . For a compound used as a synthetic intermediate, this 3-percentage-point difference in purity specification can influence reaction stoichiometry accuracy and byproduct formation.

Chemical purity Reproducibility Procurement specification

Class-Level Pharmacological Precedent: Antioxidant Activity of Phenoxyethylpiperazine Derivatives

1-(Phenoxyethyl)-piperazine derivatives as a structural class have demonstrated statistically significant in vitro antioxidant activity in human venous blood samples, with potency compared against Trolox and Resveratrol as reference standards [1]. These compounds also exhibited significant hypotensive activity in normotensive rats [2]. While no target-specific data exist for the 4-ethylphenoxy N-formyl derivative, the 4-ethyl substitution on the phenoxy ring would be expected to modulate radical-scavenging electron density relative to the unsubstituted or 4-methyl analogs, which is a testable hypothesis for procurement-driven research [1].

Antioxidant activity Cardiovascular Radical scavenging

Hydrogen Bond Donor Count of Zero: A Pharmacokinetic Differentiator from N-H Piperazine Analogs

4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde has zero hydrogen bond donors (HBD = 0), versus HBD = 1 for its N-H piperazine counterpart, 1-[2-(4-ethylphenoxy)ethyl]piperazine [1]. According to Lipinski's Rule of Five, each hydrogen bond donor reduces the probability of adequate oral absorption; a donor count of zero correlates with higher mean oral bioavailability in drug-like chemical space [2].

Hydrogen bonding Oral bioavailability Drug-likeness

Recommended Application Scenarios for 4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Lead Optimization Leveraging Enhanced Lipophilicity and Zero HBD

The compound's XLogP3 of 2.0, TPSA of 32.8 Ų, and zero hydrogen bond donor count collectively position it within the optimal physicochemical space for blood–brain barrier penetration [1]. Medicinal chemistry teams pursuing CNS targets should prioritize this compound over the unsubstituted 1-(2-phenoxyethyl)piperazine (XLogP3 ≈ 1.3) when increased membrane permeability is desired, while retaining the same favorable TPSA [2].

Parallel Library Synthesis: Capitalizing on the Pre-Installed Formyl Handle

The N-formyl group enables direct reductive amination with diverse amines to generate secondary piperazine libraries in a single step, eliminating the protection–formylation–deprotection sequence required by N-H piperazines [3]. Laboratories engaged in high-throughput SAR exploration should procure this compound to reduce synthetic cycle time by at least one step per derivative, as evidenced by the use of analogous piperazine-1-carbaldehyde intermediates in patented bioactive series yielding single-digit nanomolar EC50 values [4].

Cardiovascular and Redox Biology Research: Probing 4-Ethyl SAR in an Active Phenoxyethylpiperazine Scaffold

The established hypotensive and in vitro antioxidant activity of 1-(phenoxyethyl)-piperazine derivatives provides a pharmacological rationale for testing 4-[2-(4-ethylphenoxy)ethyl]piperazine-1-carbaldehyde in cardiovascular or oxidative stress models [5] [6]. The 4-ethyl substituent and N-formyl group represent underexplored vectors in this pharmacophore; procurement for targeted screening can elucidate the contribution of these modifications to potency and selectivity.

Chemical Biology Probe Development: Inert N-Formyl Masking for Targeted Deformylation

The piperazine-1-carbaldehyde moiety can function as a latent N-H piperazine after deformylation under mild acidic or enzymatic conditions, making the compound suitable for prodrug or chemical probe strategies where controlled release of the free piperazine is desired [3]. This application is not accessible with N-alkyl or N-aryl piperazine analogs, providing a unique selection criterion for probe development groups.

Quote Request

Request a Quote for 4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.